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Compound of Interest

Compound Name: Hydroxy Bosentan-d6

Cat. No.: B588149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial sources, analytical

methodologies, and biological pathways related to the dual endothelin receptor antagonist,

Bosentan, and its primary metabolites. This document is intended to serve as a valuable

resource for researchers and professionals involved in drug development and analysis.

Commercial Availability of Bosentan and its
Metabolites
The acquisition of high-purity reference standards for Bosentan and its metabolites is crucial for

accurate analytical method development and validation. The following tables summarize the

key chemical properties and a non-exhaustive list of commercial suppliers for these

compounds. It is recommended to contact the suppliers directly for the most up-to-date

information on availability, purity, and pricing.

Table 1: Physicochemical Properties of Bosentan and its Metabolites
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Compound
Name

Alternate
Names

Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number

Bosentan
Ro 47-0203,

Tracleer
C₂₇H₂₉N₅O₆S 551.61 147536-97-8

Ro 48-5033
Hydroxy

Bosentan
C₂₇H₂₉N₅O₇S 567.61 253688-60-7

Ro 47-8634
Desmethyl

Bosentan
C₂₆H₂₇N₅O₆S 537.59 253688-61-8

Ro 64-1056

Hydroxy

Desmethyl

Bosentan

C₂₆H₂₇N₅O₇S 553.59 253688-62-9

Table 2: Commercial Suppliers of Bosentan and its Metabolites
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Compound Supplier Purity Notes

Bosentan
Santa Cruz

Biotechnology
≥98%

MedchemExpress ≥98%

Tocris Bioscience ≥98% (HPLC)

Cayman Chemical ≥98%
Also known as Ro 47-

0203.

LGC Standards Reference Standard
Available as Bosentan

Monohydrate.

USP Reference Standard

Manus Aktteva

Biopharma
API Grade

Niksan

Pharmaceutical
>99%

Ro 48-5033 (Hydroxy

Bosentan)
Cayman Chemical ≥98%

MedchemExpress ≥98%

DC Chemicals Not specified Primary metabolite.

Ro 47-8634

(Desmethyl Bosentan)
MedchemExpress ≥98% Active metabolite.

Ro 64-1056 (Hydroxy

Desmethyl Bosentan)
MedchemExpress ≥98%

Santa Cruz

Biotechnology
Not specified

Biological Pathways
Mechanism of Action: Endothelin Receptor Antagonism
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Bosentan is a competitive antagonist of endothelin-1 (ET-1) at both the endothelin-A (ETₐ) and

endothelin-B (ETₑ) receptors.[1] In pathological conditions such as pulmonary arterial

hypertension (PAH), elevated levels of the potent vasoconstrictor ET-1 contribute to increased

vascular resistance.[2] Bosentan blocks the binding of ET-1 to its receptors, thereby inhibiting

downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1]
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Bosentan's mechanism as a dual endothelin receptor antagonist.
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Metabolic Pathway of Bosentan
Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes

CYP2C9 and CYP3A4.[3][4] This process leads to the formation of three main metabolites. The

primary active metabolite, Ro 48-5033 (Hydroxy Bosentan), is formed through hydroxylation of

the tert-butyl group. Oxidative demethylation of the methoxy group results in the formation of

Ro 47-8634 (Desmethyl Bosentan). The third metabolite, Ro 64-1056 (Hydroxy Desmethyl

Bosentan), is a secondary metabolite formed from both Ro 48-5033 and Ro 47-8634.
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Metabolic conversion of Bosentan to its primary metabolites.

Analytical Methodology
The simultaneous quantification of Bosentan and its metabolites in biological matrices is

essential for pharmacokinetic and drug metabolism studies. High-performance liquid

chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common

and robust analytical technique for this purpose.

Experimental Workflow
A typical bioanalytical workflow for the quantification of Bosentan and its metabolites from

plasma samples involves several key steps, from sample collection to data analysis.
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General experimental workflow for Bosentan analysis.

Detailed Experimental Protocol: LC-MS/MS
Quantification in Human Plasma
This section provides a representative experimental protocol for the simultaneous

determination of Bosentan and its active metabolite, Hydroxybosentan, in human plasma. This

method can be adapted for the other metabolites as well.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Materials: 100 µL human plasma, deuterated internal standards (Bosentan-d4 and

Hydroxybosentan-d4), solid-phase extraction cartridges.

Procedure:

To 100 µL of human plasma, add the internal standard solution.

Vortex the mixture.

Load the sample onto a pre-conditioned SPE cartridge.

Wash the cartridge to remove interferences.

Elute the analytes with an appropriate organic solvent.

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography (LC) Conditions
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Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5

µm) is suitable for separation.

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g.,

ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or

methanol).

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure

reproducible retention times.

Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Mass Spectrometry (MS) Conditions

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on

the analytes' properties.

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive

quantification. This involves monitoring specific precursor-to-product ion transitions for each

analyte and internal standard.

MRM Transitions (Example):

Bosentan: m/z 552.2 → 202.1

Hydroxybosentan: m/z 568.2 → 202.1

(Note: Optimal transitions should be determined empirically on the specific instrument

used).

4. Calibration and Quantification

A calibration curve is constructed by analyzing plasma samples spiked with known

concentrations of the analytes and a constant concentration of the internal standard.
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The concentration of the analytes in the unknown samples is determined by interpolating

their peak area ratios (analyte/internal standard) against the calibration curve.

The method should be validated according to regulatory guidelines for accuracy, precision,

linearity, selectivity, and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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